molecular formula C18H26O4 B1325964 Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate CAS No. 898757-65-8

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Cat. No.: B1325964
CAS No.: 898757-65-8
M. Wt: 306.4 g/mol
InChI Key: PVSIQYWMCZSMFC-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is an organic compound with the molecular formula C18H26O4. It is characterized by the presence of a heptanoate chain with a 7-oxo group and a 4-n-propoxyphenyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate typically involves the esterification of 7-oxo-7-(4-n-propoxyphenyl)heptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-oxo-7-(4-methoxyphenyl)heptanoate
  • Ethyl 7-oxo-7-(4-ethoxyphenyl)heptanoate
  • Ethyl 7-oxo-7-(4-butoxyphenyl)heptanoate

Uniqueness

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is unique due to the presence of the n-propoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as solubility and melting point, as well as its interaction with biological targets .

Properties

IUPAC Name

ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-3-14-22-16-12-10-15(11-13-16)17(19)8-6-5-7-9-18(20)21-4-2/h10-13H,3-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSIQYWMCZSMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645786
Record name Ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-65-8
Record name Ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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